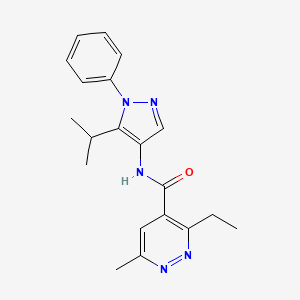
2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The process may also involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce dihydroquinolinone compounds.
Scientific Research Applications
2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)piperidin-1-yl]ethanone
- **2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-2-one
Uniqueness
Compared to similar compounds, 2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one stands out due to its unique combination of the benzoxazine and quinolinone structures. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(1,4-dihydro-2,3-benzoxazine-3-carbonyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17-9-16(19-15-8-4-3-7-14(15)17)18(22)20-10-12-5-1-2-6-13(12)11-23-20/h1-9H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGCIKQYVBFCSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CON1C(=O)C3=CC(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-N,N-dipropylpiperazine-1-sulfonamide](/img/structure/B6972581.png)
![N-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B6972590.png)

![4-[4-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B6972618.png)
![1,5-dimethyl-N-(6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)pyrazole-4-sulfonamide](/img/structure/B6972621.png)

![5-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]sulfonyl-2-methylpyridine-3-carbonitrile](/img/structure/B6972638.png)
![1-[[1-(2-Methoxyethyl)cyclopropyl]methyl]-3-(4-methoxy-2-nitrophenyl)urea](/img/structure/B6972650.png)
![3-(3,5-Dimethylpyrazol-1-yl)-1-[4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B6972661.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B6972670.png)

![2,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]benzamide](/img/structure/B6972683.png)


